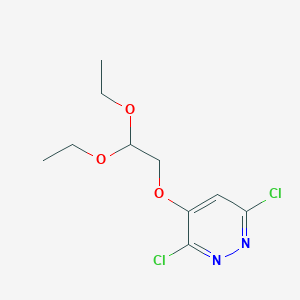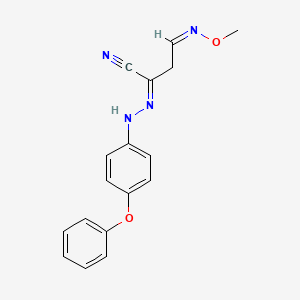![molecular formula C17H16N2O3 B13051682 Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is known for its diverse pharmacological and biological activities, making it a valuable scaffold in medicinal chemistry. It has shown potential in various therapeutic areas, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves a multi-step process. One efficient method includes the use of a five-component cascade reaction. This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) is advantageous for industrial applications due to their high atom economy, operational simplicity, and the use of environmentally benign solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions, particularly at the imidazo[1,2-A]pyridine core, are common and can be achieved using electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation strategies.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Electrophiles such as ethyl bromoacetate, bromoacetonitrile, and 2-bromoacetophenone.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different pharmacological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing nuclear condensation and fragmentation . The compound’s effects are mediated through its interaction with various cellular targets, leading to the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-2-carboxylate: Exhibits narrow-spectrum inhibitory activity against Streptococcus pneumoniae.
Imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester: Known for its diverse biological properties, including anticonvulsant and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
ethyl 6-(2-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-17(20)14-11-19-10-12(8-9-16(19)18-14)13-6-4-5-7-15(13)21-2/h4-11H,3H2,1-2H3 |
Clé InChI |
XCUGCXUTPNDCPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)






![tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)

![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)
